molecular formula C39H44N4O12S3 B13717585 7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

Cat. No.: B13717585
M. Wt: 857.0 g/mol
InChI Key: OGQQNIVELWPXME-UHFFFAOYSA-N
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Description

The compound “7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in scientific research, medicine, or industrial processes. The unique structure of this compound suggests it may have specialized functions or properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring precise conditions and reagents. The synthetic route would likely include:

    Formation of the core structure: This could involve cyclization reactions to form the pentacyclic framework.

    Functional group modifications: Introduction of sulfo, carbamoyl, and other functional groups through substitution reactions.

    Final assembly: Coupling reactions to attach the various functionalized segments together.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route for scalability. This might involve:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques such as chromatography to isolate the desired product.

    Quality control: Ensuring the final product meets purity and structural specifications.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation and Reduction: Modifying the oxidation state of certain atoms within the molecule.

    Substitution: Replacing one functional group with another.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in specific reactions.

Biology

In biological research, it might be used to study interactions with proteins or other biomolecules.

Medicine

In medicine, the compound could have potential as a drug candidate, particularly if it exhibits unique biological activity.

Industry

Industrial applications might include use as a catalyst, a material for specialized coatings, or in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Molecular Targets: The compound might interact with specific enzymes or receptors.

    Pathways Involved: It could modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple functional groups and a pentacyclic structure.

Uniqueness

The uniqueness of this compound could lie in its specific functional groups and their arrangement, which might confer unique properties or reactivity.

Properties

Molecular Formula

C39H44N4O12S3

Molecular Weight

857.0 g/mol

IUPAC Name

7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C39H44N4O12S3/c1-9-12-40-36(44)22-10-11-23(26(15-22)37(45)43(8)13-14-56(46,47)48)29-27-16-24-20(2)18-38(4,5)41-30(24)34(57(49,50)51)32(27)55-33-28(29)17-25-21(3)19-39(6,7)42-31(25)35(33)58(52,53)54/h1,10-11,15-17,20-21,41H,12-14,18-19H2,2-8H3,(H,40,44)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

OGQQNIVELWPXME-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

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